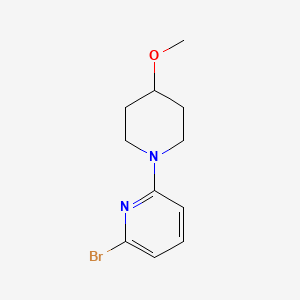
2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromo group at the second position and a 4-methoxypiperidin-1-yl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Substitution Reaction: The brominated pyridine is then subjected to a nucleophilic substitution reaction with 4-methoxypiperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methoxy group on the piperidine ring can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the piperidine ring.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki, Stille, or Negishi coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydride, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling: Palladium catalysts, boronic acids, or organostannanes.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduced piperidine derivatives.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Synthesis: The compound can be used as a building block for the synthesis of ligands in coordination chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound and its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Drug Discovery: It can be used in the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Catalysis: It may serve as a precursor for the development of new catalysts.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypiperidine moiety can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine
- 2-Bromo-6-(4-ethoxypiperidin-1-yl)pyridine
- 2-Bromo-6-(4-hydroxypiperidin-1-yl)pyridine
Comparison:
- 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine has a methyl group instead of a methoxy group, which may result in different steric and electronic effects.
- 2-Bromo-6-(4-ethoxypiperidin-1-yl)pyridine contains an ethoxy group, potentially altering its solubility and reactivity.
- 2-Bromo-6-(4-hydroxypiperidin-1-yl)pyridine has a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s properties.
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
2-bromo-6-(4-methoxypiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 |
Clave InChI |
IEIMFVONNOXZIC-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(CC1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


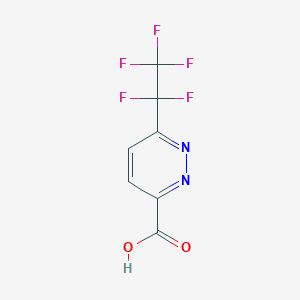
![1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)
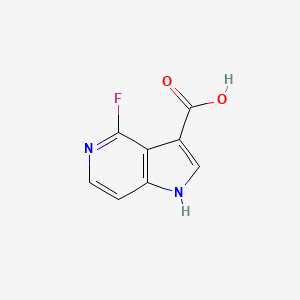
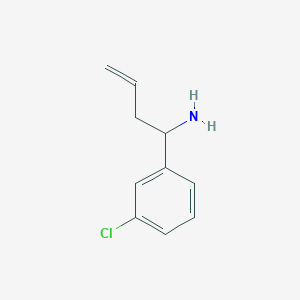
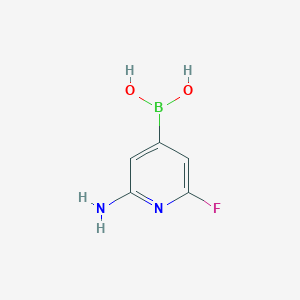
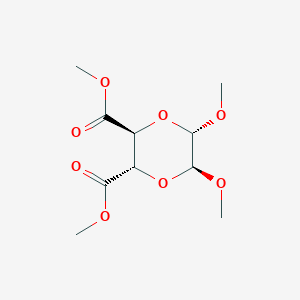
![(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11756518.png)
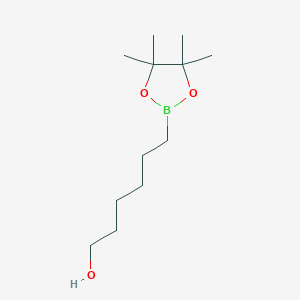
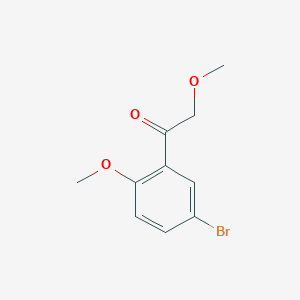
![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)

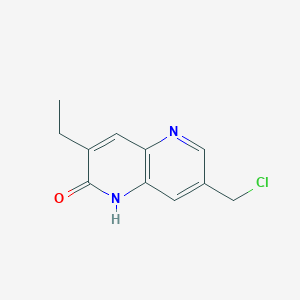
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
